molecular formula C18H15N3OS2 B3437186 1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA

1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA

Cat. No.: B3437186
M. Wt: 353.5 g/mol
InChI Key: VYTGFEGTQVTEOZ-UHFFFAOYSA-N
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Description

1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA typically involves the reaction of 3-methylbenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl and thiazole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA depends on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or modulate immune cell function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)UREA: Similar structure but lacks the thiourea moiety.

    1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.

    1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOSEMICARBAZIDE: Features a thiosemicarbazide group.

Uniqueness

1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea moiety, in particular, is known for forming strong hydrogen bonds, enhancing its interaction with biological targets.

Properties

IUPAC Name

3-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-12-6-5-9-14(10-12)16(22)20-17(23)21-18-19-15(11-24-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTGFEGTQVTEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-METHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA

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